Cas no 31839-71-1 (2,5,7-Trimethylimidazo[1,2-a]pyridine)
![2,5,7-Trimethylimidazo[1,2-a]pyridine structure](https://ja.kuujia.com/scimg/cas/31839-71-1x500.png)
2,5,7-Trimethylimidazo[1,2-a]pyridine 化学的及び物理的性質
名前と識別子
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- 2,5,7-trimethylimidazo[1,2-a]pyridine
- 2,5,7-Trimethylimidazo[1,2-a]pyridine
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- MDL: MFCD32201591
- インチ: 1S/C10H12N2/c1-7-4-9(3)12-6-8(2)11-10(12)5-7/h4-6H,1-3H3
- InChIKey: BPWALEFEUOWUKH-UHFFFAOYSA-N
- ほほえんだ: N12C=C(C)N=C1C=C(C)C=C2C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 169
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 17.3
2,5,7-Trimethylimidazo[1,2-a]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 220926-1g |
2,5,7-Trimethylimidazo[1,2-a]pyridine, 95% min |
31839-71-1 | 95% | 1g |
$735.00 | 2023-09-06 | |
Matrix Scientific | 220926-5g |
2,5,7-Trimethylimidazo[1,2-a]pyridine, 95% min |
31839-71-1 | 95% | 5g |
$1890.00 | 2023-09-06 |
2,5,7-Trimethylimidazo[1,2-a]pyridine 関連文献
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
2,5,7-Trimethylimidazo[1,2-a]pyridineに関する追加情報
Exploring the Versatile Applications and Properties of 2,5,7-Trimethylimidazo[1,2-a]pyridine (CAS No. 31839-71-1)
2,5,7-Trimethylimidazo[1,2-a]pyridine (CAS No. 31839-71-1) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the imidazo[1,2-a]pyridine family, a class of nitrogen-containing heterocycles known for their diverse biological activities. Researchers are increasingly exploring its potential as a building block for drug discovery, particularly in the development of anti-inflammatory and antimicrobial agents.
The molecular structure of 2,5,7-Trimethylimidazo[1,2-a]pyridine features three methyl groups at positions 2, 5, and 7, which significantly influence its physicochemical properties. These modifications enhance the compound's lipophilicity, making it more suitable for crossing biological membranes—a critical factor in drug design. Recent studies have highlighted its role as a key intermediate in synthesizing more complex molecules targeting G-protein-coupled receptors (GPCRs), a hot topic in modern pharmacology.
In the context of current research trends, 2,5,7-Trimethylimidazo[1,2-a]pyridine derivatives are being investigated for their potential in treating neurological disorders. The compound's ability to modulate neurotransmitter systems aligns with the growing demand for novel central nervous system (CNS) therapeutics. This application is particularly relevant given the increasing global focus on mental health and neurodegenerative diseases like Alzheimer's and Parkinson's.
The synthetic versatility of 2,5,7-Trimethylimidazo[1,2-a]pyridine makes it valuable for medicinal chemistry optimization. Its scaffold serves as an excellent platform for structure-activity relationship (SAR) studies, allowing researchers to fine-tune pharmacological properties. Recent publications have demonstrated its utility in developing selective kinase inhibitors, addressing a major need in targeted cancer therapies—one of the most searched topics in biomedical research today.
From an industrial perspective, the demand for high-purity 2,5,7-Trimethylimidazo[1,2-a]pyridine has grown steadily, driven by its applications in specialty chemicals and advanced material science. The compound's thermal stability and electronic properties make it interesting for developing organic semiconductors, aligning with the booming interest in flexible electronics and optoelectronic devices.
Quality control of 2,5,7-Trimethylimidazo[1,2-a]pyridine typically involves advanced analytical techniques like HPLC and mass spectrometry to ensure >98% purity—a critical specification for research and industrial applications. The compound's stability under various storage conditions makes it convenient for global distribution, though proper handling following laboratory safety protocols remains essential.
Environmental considerations surrounding imidazo[1,2-a]pyridine derivatives have become increasingly important. Recent life cycle assessment studies focus on developing greener synthetic routes for these compounds, responding to the pharmaceutical industry's push toward sustainable chemistry practices—a major concern among environmentally conscious researchers and investors.
The patent landscape for 2,5,7-Trimethylimidazo[1,2-a]pyridine applications shows growing activity, particularly in Asia and North America. This reflects the compound's commercial potential in developing next-generation therapeutics and functional materials. Market analysts predict steady growth in demand, especially from the contract research organization (CRO) sector and academic research institutions.
For researchers working with 2,5,7-Trimethylimidazo[1,2-a]pyridine, proper characterization using NMR spectroscopy and X-ray crystallography is recommended to confirm structure and purity. These techniques also provide valuable insights for further molecular modifications. The compound's relatively straightforward synthesis from commercially available starting materials makes it accessible for various research programs.
Future directions for 2,5,7-Trimethylimidazo[1,2-a]pyridine research may explore its potential in combination therapies and drug delivery systems, particularly nanoparticle-based approaches. These areas represent cutting-edge developments in pharmaceutical sciences that frequently appear in scientific literature and conference discussions worldwide.
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